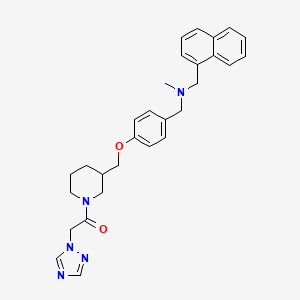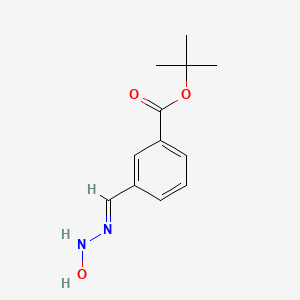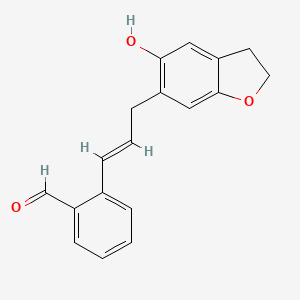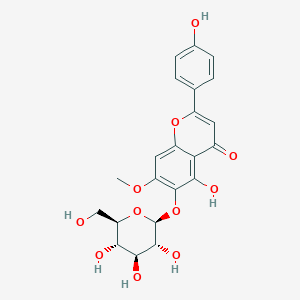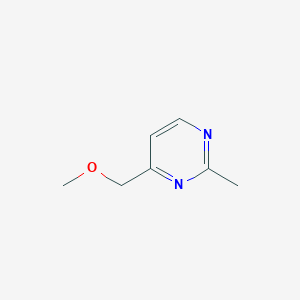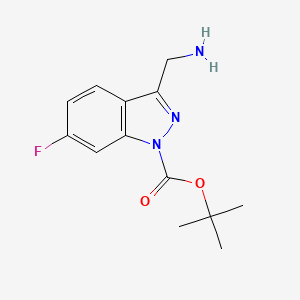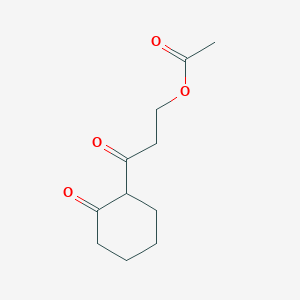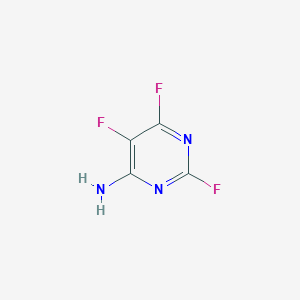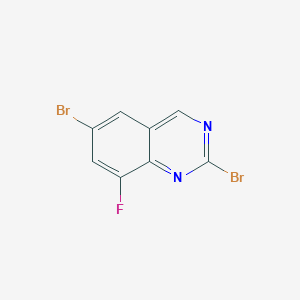
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide typically involves the reaction of 4-aminobenzeneethanesulfonamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzeneethanesulfonamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Automated Purification: Industrial purification methods include automated chromatography and crystallization units to ensure high throughput and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
- 2,2,2-Trifluoro-N-(4-[4-[(trifluoroacetyl)amino]benzoyl]phenyl)acetamide
Uniqueness
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is unique due to its specific trifluoromethyl and ethanesulfonamide groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C10H10F3NO3S |
|---|---|
Molekulargewicht |
281.25 g/mol |
IUPAC-Name |
N-[4-(2,2,2-trifluoroacetyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H10F3NO3S/c1-2-18(16,17)14-8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,14H,2H2,1H3 |
InChI-Schlüssel |
VPTWSICQDSFZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




